BenchChemオンラインストアへようこそ!

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime

Physicochemical profiling Drug-likeness Hydrogen bonding

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime (CAS 866042-91-3, molecular formula C₁₂H₁₁N₃O₃, molecular weight 245.23 g/mol) is an aromatic oxime ether characterized by a 3-methoxy-4-(pyrazin-2-yloxy) substitution pattern on a benzaldehyde oxime scaffold. The compound exists as the (E)-configured oxime and is typically supplied with a minimum purity of 95%.

Molecular Formula C12H11N3O3
Molecular Weight 245.238
CAS No. 866042-91-3
Cat. No. B2357084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime
CAS866042-91-3
Molecular FormulaC12H11N3O3
Molecular Weight245.238
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NO)OC2=NC=CN=C2
InChIInChI=1S/C12H11N3O3/c1-17-11-6-9(7-15-16)2-3-10(11)18-12-8-13-4-5-14-12/h2-8,16H,1H3/b15-7+
InChIKeyYUYZPYMSABOCML-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde Oxime (CAS 866042-91-3): Structural and Physicochemical Baseline for Scientific Procurement


3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime (CAS 866042-91-3, molecular formula C₁₂H₁₁N₃O₃, molecular weight 245.23 g/mol) is an aromatic oxime ether characterized by a 3-methoxy-4-(pyrazin-2-yloxy) substitution pattern on a benzaldehyde oxime scaffold [1]. The compound exists as the (E)-configured oxime and is typically supplied with a minimum purity of 95% . It serves primarily as a research intermediate and a screening compound in early drug discovery, particularly within programs targeting proteins where the oxime moiety functions as a hydrogen-bond donor/acceptor switch relative to the parent aldehyde.

Why 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde Oxime Cannot Be Replaced by Generic Aldehyde or Regioisomeric Analogs


The oxime functionality is not a passive replacement for the aldehyde; it introduces an additional hydrogen-bond donor (oxime –OH) that alters the compound's hydrogen-bonding capacity from a pure acceptor profile to a donor–acceptor profile [1]. This single-point change increases the hydrogen-bond donor count from 0 (in the parent aldehyde, 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde, CAS 866042-88-8) to 1, modifying solubility, logP, and potential target engagement [2]. Regioisomeric oximes (e.g., 2- or 4-pyrazinyloxy substitution) or non-oxime analogs fail to replicate this precise geometry and electronic distribution, which governs interactions with biological targets. Generic substitution therefore carries a high risk of altered binding modes, reduced target engagement, or unexpected physicochemical behavior in assays.

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde Oxime: Quantified Differentiation Evidence Against Closest Analogs


Oxime vs. Aldehyde: Hydrogen-Bond Donor Count Differentiates Solubility and Permeability Profile

The target oxime possesses one hydrogen-bond donor (oxime –OH), whereas the direct aldehyde precursor (3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde, CAS 866042-88-8) has zero. This difference is quantifiable and directly impacts aqueous solubility and membrane permeability [1][2].

Physicochemical profiling Drug-likeness Hydrogen bonding

Oxime vs. Aldehyde: Increased Hydrogen-Bond Acceptor Count Enhances Potential for Target Hydrogen-Bond Networks

The oxime nitrogen and oxygen atoms increase the hydrogen-bond acceptor count to 6, compared to 5 for the parent aldehyde [1][2]. This enhanced acceptor capacity provides the oxime with additional anchor points for protein–ligand interactions.

Medicinal chemistry Target engagement Hydrogen bonding

Oxime vs. Aldehyde: Lipophilicity Differentiated by a ΔXLogP3 of -0.4 Units

The oxime exhibits a computed XLogP3 of 1.3, whereas the parent aldehyde has an XLogP3 of 1.7 [1][2]. This -0.4 logP difference reflects the oxime's increased polarity and affects distribution coefficients, solubility, and off-target binding risk.

Lipophilicity ADME Drug-likeness

Regioisomeric Differentiation: 3-Methoxy-4-pyrazinyloxy Oxime vs. 2- or 4-Positional Isomers

The pyrazinyloxy group at the 4-position, combined with the 3-methoxy substitution, creates a distinct substitution pattern. 2-pyrazinyloxy or 4-pyrazinyloxy-benzaldehyde oxime regioisomers (e.g., CAS of 2-pyrazinyloxy isomer: not directly available) exhibit altered molecular topology and electronic distribution, affecting binding to targets where the position of the heteroaryl ether is critical [1]. While direct quantitative biological comparison data are absent from public literature, the different chemical shift patterns and steric environment are structural determinants that prevent regioisomeric substitution.

Regioisomerism Structure-activity relationship Medicinal chemistry

Purity-Grade Differentiation: 95% Minimum Purity Specification for Reproducible Screening

Commercially, this oxime is supplied with a minimum purity specification of 95% . In contrast, many in-class benzaldehyde oxime screening compounds are offered without a defined purity grade or at lower purity (e.g., 90%), which increases the risk of assay interference from impurities.

Chemical procurement Assay reproducibility Quality control

Optimal Research Scenarios for 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde Oxime Based on Quantified Differentiation


Early-Stage Medicinal Chemistry: Oxime-Specific Hydrogen-Bond Anchor for Target Engagement

When a protein target's binding site contains a hydrogen-bond donor residue that can interact with an oxime oxygen, the target compound's additional H-bond acceptor (6 vs. 5 in the aldehyde) and donor (1 vs. 0) provide a differentiated pharmacophore. This oxime is the appropriate procurement choice over the aldehyde analog for structure–activity relationship (SAR) studies exploring oxime-specific interactions [1].

Lead Optimization: Tuning Lipophilicity to Improve Solubility Without Altering Core Scaffold

With an XLogP3 of 1.3—0.4 units lower than the parent aldehyde—this oxime offers a solubility advantage while preserving the core 3-methoxy-4-pyrazinyloxy scaffold. It is the preferred screening compound when a series requires a polarity increase to address solubility-limited absorption or high metabolic turnover driven by lipophilicity [2].

High-Throughput Screening Libraries: Defined 95% Purity for Reliable Hit Identification

The commercial availability at ≥95% purity reduces the risk of false positives or negatives due to impurities during HTS campaigns. When assembling a screening deck of oxime-based compounds, this specific oxime's documented purity specification (95%) provides a quality benchmark superior to many ungraded or lower-purity in-class analogs .

Quote Request

Request a Quote for 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.